molecular formula C14H11N3OS B8074274 4-Amino-2-phenylthieno[3,2-c]pyridine-7-carboxamide

4-Amino-2-phenylthieno[3,2-c]pyridine-7-carboxamide

Cat. No.: B8074274
M. Wt: 269.32 g/mol
InChI Key: MFSDBZFOPQNSCE-UHFFFAOYSA-N
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Description

4-Amino-2-phenylthieno[3,2-c]pyridine-7-carboxamide is a complex organic compound belonging to the thienopyridine family. This compound features a phenyl group attached to a thieno[3,2-c]pyridine core, which is further substituted with an amino group and a carboxamide group at specific positions. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-phenylthieno[3,2-c]pyridine-7-carboxamide typically involves multiple steps, starting with the construction of the thieno[3,2-c]pyridine core. One common approach is the cyclization of appropriately substituted thiophenes with suitable pyridine derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-phenylthieno[3,2-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro derivatives.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Reduced amine derivatives.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-Amino-2-phenylthieno[3,2-c]pyridine-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential antimicrobial properties. Its ability to inhibit the growth of various microorganisms makes it a candidate for developing new antibiotics.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Its structural features allow it to interact with various molecular targets, making it useful in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-Amino-2-phenylthieno[3,2-c]pyridine-7-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to specific biological outcomes. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways.

Comparison with Similar Compounds

  • 4-Chloro-2-phenylthieno[3,2-c]pyridine-7-carboxamide: This compound is structurally similar but contains a chlorine atom instead of an amino group.

  • 4-Amino-2-phenylthieno[3,4-b]pyridine-7-carboxamide: This compound has a different ring structure, resulting in distinct chemical properties.

Uniqueness: 4-Amino-2-phenylthieno[3,2-c]pyridine-7-carboxamide stands out due to its specific arrangement of functional groups, which influences its reactivity and biological activity

Properties

IUPAC Name

4-amino-2-phenylthieno[3,2-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c15-13-9-6-11(8-4-2-1-3-5-8)19-12(9)10(7-17-13)14(16)18/h1-7H,(H2,15,17)(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSDBZFOPQNSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=CN=C3N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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